Fmoc-5,5,5-トリフルオロ-DL-ロイシン

概要

説明

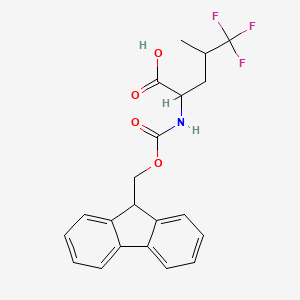

Fmoc-5,5,5-trifluoro-DL-leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it particularly useful in solid-phase peptide synthesis and proteomics studies .

科学的研究の応用

Peptide Synthesis

Fmoc-TFL is utilized as a building block in solid-phase peptide synthesis (SPPS). The trifluoromethyl group contributes to increased hydrophobic interactions and stability of the resulting peptides, which is crucial for their biological activity. Its application is particularly noted in:

- Incorporation into Therapeutic Peptides: The use of Fmoc-TFL can improve the pharmacokinetic properties of peptides by enhancing their resistance to enzymatic degradation .

- Designing Bioactive Molecules: Fluorinated amino acids like Fmoc-TFL are often incorporated into peptides aimed at specific biological targets, such as receptors involved in cancer or metabolic disorders .

Biomedical Research

The unique properties of fluorinated amino acids have implications in biomedical research:

- Drug Delivery Systems: Fmoc-TFL-modified peptides can serve as carriers for drug delivery systems due to their enhanced stability and ability to interact with biological membranes .

- Bioimaging Applications: The incorporation of fluorinated residues can improve the imaging contrast in techniques such as MRI or PET scans, allowing for better visualization of biological processes .

Case Studies

作用機序

Target of Action

Fmoc-5,5,5-trifluoro-DL-leucine is an analog of the amino acid leucine . Its primary targets are proteins that incorporate leucine during synthesis. Leucine is one of the more simple amino acids with an isobutyl group as the side chain .

Mode of Action

Fmoc-5,5,5-trifluoro-DL-leucine interacts with its targets by being incorporated into proteins during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein synthesis. By incorporating into proteins, it can alter their structure and function, potentially leading to changes in cellular processes .

Result of Action

The incorporation of Fmoc-5,5,5-trifluoro-DL-leucine into proteins can lead to the synthesis of highly fluorinated peptides . This can increase their thermal stability , potentially affecting protein function and cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine typically involves the introduction of a trifluoromethyl group to the leucine molecule. This can be achieved through various synthetic routes, including:

Direct Fluorination: Using reagents like trifluoromethyl iodide in the presence of a base.

Substitution Reactions: Starting from a suitable leucine derivative and introducing the trifluoromethyl group via nucleophilic substitution

Industrial Production Methods

Industrial production of Fmoc-5,5,5-trifluoro-DL-leucine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch Processing: Where the reactions are carried out in large reactors.

Continuous Flow Processing: For more efficient and scalable production

化学反応の分析

Types of Reactions

Fmoc-5,5,5-trifluoro-DL-leucine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Reduction of the trifluoromethyl group to a methyl group.

Substitution: Replacement of the trifluoromethyl group with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate.

Reducing Agents: Like lithium aluminum hydride.

Nucleophiles: For substitution reactions, such as sodium azide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Produces oxo derivatives.

Reduction: Produces methylated leucine derivatives.

Substitution: Produces various substituted leucine derivatives

類似化合物との比較

Similar Compounds

5,5,5-Trifluoro-DL-leucine: A non-Fmoc protected version used in similar applications

3,3,3-Trifluoro-DL-alanine: Another trifluoromethylated amino acid used in peptide synthesis

4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A highly fluorinated amino acid used for similar purposes

Uniqueness

Fmoc-5,5,5-trifluoro-DL-leucine is unique due to its Fmoc protection, which makes it particularly suitable for solid-phase peptide synthesis. The trifluoromethyl group also imparts unique properties, such as increased thermal stability and resistance to enzymatic degradation .

生物活性

Fmoc-5,5,5-trifluoro-DL-leucine is a fluorinated derivative of leucine, notable for its application in peptide synthesis and various biochemical studies. The incorporation of the trifluoromethyl group into the leucine backbone imparts unique properties that influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Fmoc-5,5,5-trifluoro-DL-leucine has the following molecular characteristics:

- Molecular Formula : C21H20F3NO4

- Molecular Weight : 407.4 g/mol

- CAS Number : 777946-04-0

- Purity : Peak Area by HPLC ≥95% .

The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective protection during peptide synthesis, making it particularly useful in solid-phase peptide synthesis (SPPS) .

Fmoc-5,5,5-trifluoro-DL-leucine acts primarily as an analog of leucine. Its incorporation into peptides can alter protein structure and function due to the unique properties imparted by the trifluoromethyl group. This modification can enhance peptide stability and resistance to enzymatic degradation .

Key Mechanisms:

- Incorporation into Proteins : During peptide synthesis, Fmoc-5,5,5-trifluoro-DL-leucine can replace natural leucine residues, affecting protein folding and interactions.

- Biochemical Pathways : The compound influences pathways involved in protein synthesis and cellular signaling due to its structural modifications .

Applications in Research

The unique properties of Fmoc-5,5,5-trifluoro-DL-leucine have led to diverse applications in various fields:

- Peptide Synthesis : Used extensively in SPPS to create fluorinated peptides that are valuable for studying protein interactions and stability .

- Biological Studies : Fluorinated peptides synthesized with this compound are utilized to investigate their interactions within biological systems and their potential therapeutic effects .

- Drug Development : The stability and unique interactions of fluorinated peptides make them candidates for developing novel therapeutics .

Case Studies

-

Saccharomyces cerevisiae Transformation :

- A study demonstrated that 5,5,5-trifluoro-DL-leucine could serve as a selectable marker in transforming Saccharomyces cerevisiae strains. The resistance conferred by this compound was used to facilitate genetic transformations in laboratory and natural strains .

- Reference: FEMS Microbiology Letters (1999).

-

Membrane-Binding Behavior of Melittins :

- Research on melittins containing trifluoroleucine showed altered membrane-binding properties when leucine residues were substituted with trifluoroleucine. This modification affected the self-association and functional behavior of these peptides .

- Reference: Journal of the American Chemical Society (2001).

- Fluorinated Peptides in Immunology :

Comparative Analysis

| Compound | Molecular Formula | Application Area | Unique Features |

|---|---|---|---|

| Fmoc-5,5,5-trifluoro-DL-leucine | C21H20F3NO4 | Peptide Synthesis | Fmoc protection; increased stability |

| 5,5,5-Trifluoro-DL-leucine | C6H10F3NO2 | Selectable Marker in Yeast | Non-Fmoc protected version |

| 3,3,3-Trifluoro-DL-alanine | C3H6F3NO2 | Peptide Synthesis | Similar fluorination properties |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBKIGOBMSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661507 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777946-04-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。